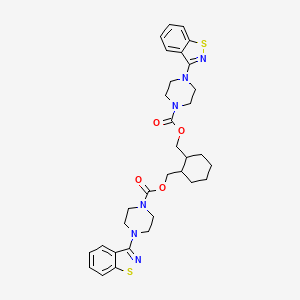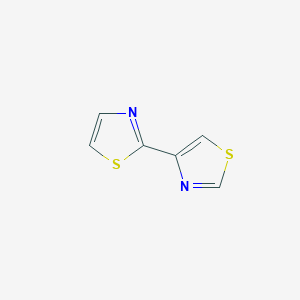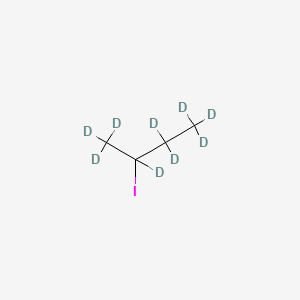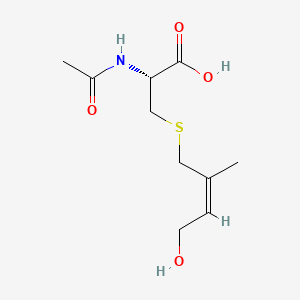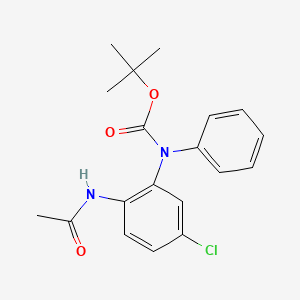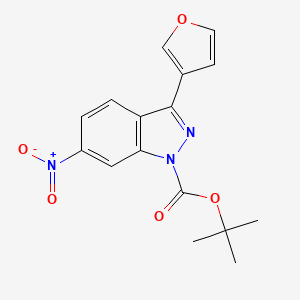![molecular formula C45H38O18 B13848187 (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procyanidin C2 is a trimeric proanthocyanidin, a type of condensed tannin. It is composed of three flavan-3-ol units, specifically catechin and epicatechin. This compound is naturally found in various plants, including grape seeds, barley, and certain types of trees such as birch and pine . Procyanidin C2 is known for its potent antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through the condensation of flavan-3-ol units. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the trimeric structure. One common method involves the use of acid catalysts to promote the condensation reaction between catechin units .
Industrial Production Methods: Industrial production of procyanidin C2 often involves the extraction from natural sources such as grape seeds and cocoa. The extraction process can include methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction. These methods are chosen for their efficiency in isolating high-purity procyanidins from plant materials .
化学反応の分析
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Procyanidin C2 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the procyanidin structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavan-3-ols .
科学的研究の応用
Procyanidin C2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: Procyanidin C2 is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response modulation.
Medicine: Research has shown that procyanidin C2 can promote hair growth and improve skin health.
Industry: In the food industry, procyanidin C2 is used as a natural antioxidant to preserve the quality of food products.
作用機序
Procyanidin C2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, procyanidin C2 can modulate the immune response by increasing the secretion of tumor necrosis factor-alpha and other cytokines. It also influences various signaling pathways involved in inflammation and cell survival .
類似化合物との比較
Procyanidin B1 and B2: These are dimeric proanthocyanidins with similar antioxidant properties but differ in their molecular structure and degree of polymerization.
Epicatechin and Catechin: These monomeric flavan-3-ols are the building blocks of procyanidin C2 and share similar biological activities.
Uniqueness of Procyanidin C2: Procyanidin C2 is unique due to its trimeric structure, which provides enhanced stability and bioactivity compared to its monomeric and dimeric counterparts. Its ability to modulate immune responses and promote hair growth distinguishes it from other proanthocyanidins .
特性
分子式 |
C45H38O18 |
|---|---|
分子量 |
866.8 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37+,38+,39-,40-,41+,42+,43+/m0/s1 |
InChIキー |
MOJZMWJRUKIQGL-QAEVPXEDSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


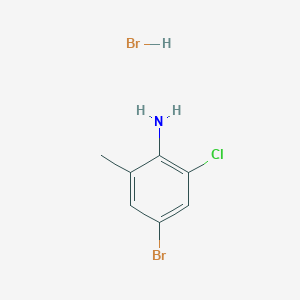
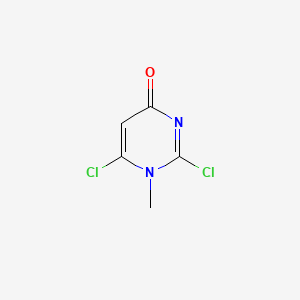
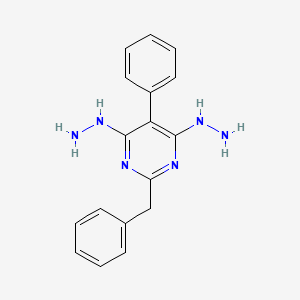
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

